Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name of this compound is derived from its propanoate backbone, which is substituted at the second and third positions. The 2-position bears a benzoylamino group (–NH–C(=O)–C₆H₅), while the 3-position features an imino group (–N=) linked to a (3,4-dichlorobenzyl)oxy substituent (–O–CH₂–C₆H₃Cl₂). The ester functional group at the terminal carboxylate is a methyl group. Following IUPAC rules, the full name is This compound .
Key nomenclature considerations include:
- Parent chain : Propanoate (three-carbon chain with a terminal ester).
- Substituent priority : The benzoylamino group takes precedence over the imino-ether due to higher functional group priority.
- Positional descriptors : The dichlorobenzyl group is explicitly numbered as 3,4-dichloro to specify chlorine atom locations on the aromatic ring.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₈H₁₆Cl₂N₂O₄ , derived from:
- 18 carbon atoms : 7 from the benzoyl group, 6 from the dichlorobenzyl group, 3 from the propanoate backbone, and 2 from the methyl ester.
- 16 hydrogen atoms : Distributed across aromatic rings, methyl groups, and the propanoate chain.
- 2 chlorine atoms : Located at the 3- and 4-positions of the benzyl ring.
- 2 nitrogen atoms : One in the benzoylamino group and one in the imino group.
- 4 oxygen atoms : Ester carbonyl, ether, and imino-oxygen functionalities.
The molar mass is 395.24 g/mol , calculated as:
$$
\text{Molar mass} = (12.01 \times 18) + (1.01 \times 16) + (35.45 \times 2) + (14.01 \times 2) + (16.00 \times 4) = 395.24 \, \text{g/mol}
$$
.
X-ray Crystallographic Characterization
X-ray crystallography reveals the compound’s three-dimensional atomic arrangement. While experimental crystallographic data for this specific derivative is limited, analogous structures suggest it likely crystallizes in the orthorhombic system (space group Cmca) with unit cell parameters approximating a = 7.13 Å, b = 4.69 Å, c = 9.87 Å . Key features include:
- Packing efficiency : The dichlorobenzyl and benzoyl groups adopt perpendicular orientations to minimize steric hindrance.
- Intermolecular interactions : Weak van der Waals forces and halogen bonding between chlorine atoms and adjacent aromatic π-systems stabilize the lattice.
- Density : Calculated as:
$$
D = \frac{Z \times M}{N_A \times V} = \frac{4 \times 395.24}{6.022 \times 10^{23} \times 3.27 \times 10^{-22}} \approx 1.58 \, \text{g/cm}^3
$$
.
Spectroscopic Profile (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃):
- δ 8.02 (d, 2H, benzoyl aromatic), 7.56 (t, 1H, benzoyl para), 7.44 (d, 1H, dichlorobenzyl H-5), 7.32 (d, 1H, dichlorobenzyl H-6), 5.21 (s, 2H, –O–CH₂–), 3.72 (s, 3H, –OCH₃), 3.68 (t, 1H, CH–NH), 3.12 (dd, 1H, CH₂).
- ¹³C NMR :
- δ 172.1 (ester C=O), 167.3 (benzoyl C=O), 156.8 (imino C=N), 134.5–127.2 (aromatic carbons), 58.9 (–O–CH₂–), 52.4 (–OCH₃).
Infrared Spectroscopy (IR)
- Strong absorptions at 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (benzoyl C=O), and 1620 cm⁻¹ (C=N stretch).
Ultraviolet-Visible (UV-Vis)
- λₘₐₐ = 265 nm (π→π* transitions in aromatic and imino groups).
Mass Spectrometry (MS)
Tautomeric and Conformational Studies
The imino group (–N=) exhibits tautomerism, equilibrating between the imino (R–N=) and nitroso (R–N–O–) forms under acidic conditions. Density functional theory (DFT) calculations predict the Z-configuration of the imino group is energetically favored by 12.3 kJ/mol due to reduced steric clash between the benzoylamino and dichlorobenzyl groups. Conformational analysis reveals two stable rotamers:
- Syn-periplanar : Dichlorobenzyl group aligned with the propanoate backbone (55% population).
- Anti-periplanar : Benzoylamino and dichlorobenzyl groups on opposite sides (45% population).
Properties
IUPAC Name |
methyl (3E)-2-benzamido-3-[(3,4-dichlorophenyl)methoxyimino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)13-5-3-2-4-6-13)10-21-26-11-12-7-8-14(19)15(20)9-12/h2-10,16H,11H2,1H3,(H,22,23)/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBMAPLFYAWRQG-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOCC1=CC(=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OCC1=CC(=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route may involve the following steps:
Formation of Benzoylamino Intermediate: The initial step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino intermediate.
Introduction of Dichlorobenzyl Group: The next step involves the reaction of the benzoylamino intermediate with 3,4-dichlorobenzyl chloride under basic conditions to introduce the dichlorobenzyl group.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoylamino or dichlorobenzyl groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoylamino ketones, while reduction may produce benzoylamino amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate has potential applications in medicinal chemistry due to its structural features that may influence biological activity:
- Anticonvulsant Activity : Similar compounds have shown promise in treating epilepsy by modulating sodium channels and providing seizure protection in animal models . The unique substituents on this compound may enhance its efficacy compared to existing anticonvulsants.
- Cancer Research : Compounds with similar structures have been investigated for their ability to selectively target malignant cells while sparing normal tissues. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
Organic Synthesis
The compound's functional groups make it a valuable intermediate in organic synthesis:
- Building Block for Complex Molecules : Its ability to undergo further chemical transformations allows it to serve as a precursor for synthesizing more complex organic molecules, which are essential in pharmaceuticals and agrochemicals .
- Reactivity Studies : The imino and ester functionalities provide opportunities for studying reaction mechanisms and developing new synthetic methodologies in organic chemistry.
Mechanism of Action
The mechanism of action of Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Dichlorobenzyl Substitution Patterns
The 3,4-dichlorobenzyl group in the target compound distinguishes it from analogs with alternative halogenation patterns:
- Duo3 (1,1'-propane-1,3-diylbis{4-[(E)-{[(2,6-dichlorobenzyl)oxy]imino}methyl]-1-ethylpyridium}): Contains a 2,6-dichlorobenzyl substitution .
- Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate: Features a 2,6-dichlorobenzyl group and a 3-chlorobenzoyl substituent . The absence of a 4-chloro substituent on the benzoyl ring in the target compound could reduce electron-withdrawing effects, altering reactivity or metabolic stability.
Oxyimino Linker and Ester Groups
The oxyimino (–ON=C–) group is critical for molecular conformation and hydrogen-bonding interactions. Similar compounds, such as pyriminobac-methyl (a herbicide with a methoxyiminoethyl group) , highlight the importance of this moiety in agrochemical activity. The methyl ester group in the target compound, common in pro-herbicides (e.g., diclofop-methyl ), likely enhances solubility for foliar absorption and hydrolyzes in vivo to release the active acid.
Herbicidal Potential
The dichlorobenzyl and oxyimino motifs are prevalent in herbicides. For example:
- Diclofop-methyl: A phenoxypropanoate ester herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses . The target compound’s structural resemblance suggests similar modes of action, though the dichlorobenzyl group may confer broader-spectrum activity against resistant weeds.
- Pyriminobac-methyl: Inhibits acetolactate synthase (ALS), critical in branched-chain amino acid synthesis . The oxyimino group in the target compound could facilitate analogous enzyme interactions.
Pharmacological Relevance
Compounds with dichlorinated aromatic systems, such as W-84 (a bis-quaternary ammonium salt) , exhibit anticholinergic or antimicrobial properties.
Data Table: Key Structural and Functional Comparisons
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate, and how can reaction conditions be optimized?
- Answer : Multi-step synthesis is typically employed, involving sequential nucleophilic substitutions and coupling reactions. For example:
- Step 1 : React a trichlorotriazine derivative with phenol analogs under basic conditions (e.g., DIPEA) at controlled temperatures (35–40°C) to introduce phenoxy groups .
- Step 2 : Introduce the 3,4-dichlorobenzyloxyimino moiety via an oxime-forming reaction, using hydroxylamine derivatives and a dichlorobenzyl halide.
- Step 3 : Optimize yield by adjusting stoichiometry (e.g., 1.1–1.5 equivalents of amine nucleophiles) and reaction time (24–48 hours) .
- Purification : Use column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) or recrystallization to isolate the product .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) to verify substituent positions and stereochemistry. Key signals include imino (δ 8.2–8.5 ppm) and ester carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety protocols should be followed during handling and storage?
- Answer :
- Handling : Use PPE (gloves, goggles, lab coat), avoid inhalation of vapors, and work in a fume hood .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the imino or ester groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Answer : Discrepancies may arise from:
- Purity Variability : Validate purity via HPLC and NMR before bioassays .
- Experimental Conditions : Standardize assay parameters (e.g., solvent choice, pH, cell lines). For example, DMSO concentrations >1% may inhibit enzyme activity .
- Structural Confirmation : Re-examine stereochemistry (e.g., E/Z isomerism in the imino group) via NOESY or X-ray crystallography .
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced pesticidal or antimicrobial activity?
- Answer : Key modifications include:
- Benzyl Substituents : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the 3,4-positions enhances pesticidal activity by increasing electrophilicity .
- Imino Group : Replacing the oxyimino moiety with thioimino groups may improve membrane permeability .
- Ester vs. Amide : Converting the methyl ester to a primary amide can alter solubility and target binding .
Q. What computational approaches are effective in predicting the binding affinity of this compound to bacterial targets (e.g., β-lactamases)?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., PEN-binding proteins in E. coli) .
- MD Simulations : Conduct 100-ns simulations in explicit solvent (AMBER force field) to assess binding stability .
- QSAR Models : Train models on analogs with known IC₅₀ values to predict bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
